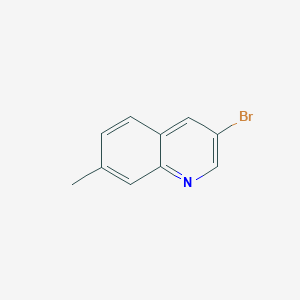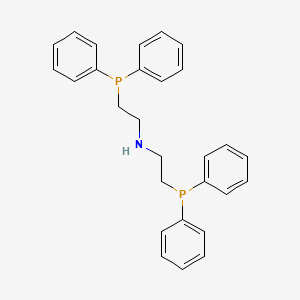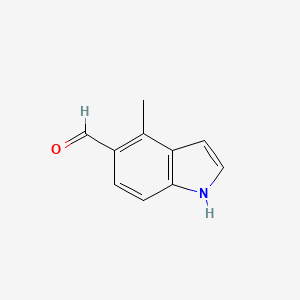
(3-Hydroxypropyl)trimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Hydroxypropyl)trimethylammonium chloride” is a chemical compound with the molecular formula C6H16ClNO . It is also known as 3-Hydroxy-N,N,N-trimethyl-1-propanaminium chloride . This compound is used as a reactive cationic reagent and can be used to prepare cationic cellulose, dye fixatives, antistatic agents, and more .
Synthesis Analysis
The synthesis of “(3-Hydroxypropyl)trimethylammonium chloride” involves the use of a strong base to convert Quat 188 to its epoxide form: 2,3-epoxypropyl-trimethylammonium chloride . In a reaction vessel, a certain amount of concentrated hydrochloric acid is added, followed by the addition of a trimethylamine aqueous solution under stirring. The reaction temperature is controlled not to exceed 30°C .Molecular Structure Analysis
The molecular structure of “(3-Hydroxypropyl)trimethylammonium chloride” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms. The average mass of the molecule is 153.650 Da, and the monoisotopic mass is 153.092041 Da .Chemical Reactions Analysis
An equivalent amount of a strong base will convert Quat 188 to its epoxide form: 2,3-epoxypropyl-trimethylammonium chloride. This occurs quite readily and is the basis for most of the commercially important reactions .Physical And Chemical Properties Analysis
“(3-Hydroxypropyl)trimethylammonium chloride” is a liquid at room temperature. It has a density of 1.154 g/mL at 25 °C and a refractive index (n20/D) of 1.4541 . The compound is soluble in water and 2-propanol .Mechanism of Action
The mechanism of action of “(3-Hydroxypropyl)trimethylammonium chloride” is primarily due to its cationic nature. It can be used as a cation-generating agent for cellulose cationization by exhaustion method . It has also been used to synthesize cationic glycogen (Cat Gly) and as a quaternizing agent for quaternization of N-aryl chitosan derivatives .
Safety and Hazards
properties
CAS RN |
6701-82-2 |
|---|---|
Product Name |
(3-Hydroxypropyl)trimethylammonium chloride |
Molecular Formula |
C6H16ClNO |
Molecular Weight |
153.65 g/mol |
IUPAC Name |
3-hydroxypropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H16NO.ClH/c1-7(2,3)5-4-6-8;/h8H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VFKZECOCJCGZQK-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCO.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCCO.[Cl-] |
Related CAS |
10238-59-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Diphenylmethyl)sulfonyl]-3-methylbenzene](/img/structure/B3192906.png)




![Butanoic acid, 4-[bis(2-pyridinylmethyl)amino]-](/img/structure/B3192949.png)



![9-Thiabicyclo[3.3.1]nonan-3-one](/img/structure/B3192991.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B3192992.png)